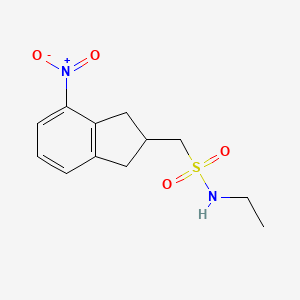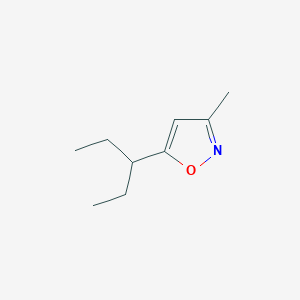
3-Methyl-5-(pentan-3-yl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoxazole, 5-(1-ethylpropyl)-3-methyl- is a heterocyclic compound featuring a five-membered ring with three carbon atoms and two adjacent nitrogen and oxygen atoms. This compound is part of the isoxazole family, which is known for its significant presence in various pharmaceuticals and agrochemicals due to its unique chemical properties and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including 5-(1-ethylpropyl)-3-methyl-isoxazole, typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, where a nitrile oxide reacts with an alkyne or alkene to form the isoxazole ring . This reaction often employs catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of isoxazole derivatives can leverage continuous flow chemistry to enhance efficiency and yield. This method involves multiple steps, including oximation, chlorination, and cycloaddition, performed in a continuous flow setup . This approach allows for better control over reaction conditions and scalability, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Isoxazole, 5-(1-ethylpropyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert nitro groups to amines or reduce carbonyl compounds to alcohols.
Substitution: Halogenation or alkylation reactions can introduce new substituents onto the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated isoxazoles, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Isoxazole, 5-(1-ethylpropyl)-3-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anti-Parkinson agent.
Medicine: Incorporated into drug design due to its biological activity and ability to interact with various molecular targets.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of isoxazole, 5-(1-ethylpropyl)-3-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazoles: Another class of five-membered heterocycles with two adjacent nitrogen atoms.
Oxazoles: Similar to isoxazoles but with an oxygen atom adjacent to a nitrogen atom in the ring.
Uniqueness
Isoxazole, 5-(1-ethylpropyl)-3-methyl- stands out due to its specific substitution pattern, which can confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H15NO |
|---|---|
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
3-methyl-5-pentan-3-yl-1,2-oxazole |
InChI |
InChI=1S/C9H15NO/c1-4-8(5-2)9-6-7(3)10-11-9/h6,8H,4-5H2,1-3H3 |
Clave InChI |
NBHMCZUZGAKZTP-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C1=CC(=NO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


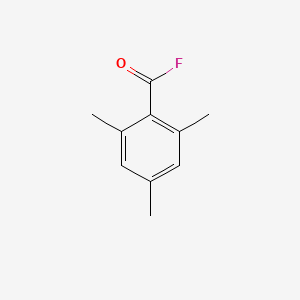
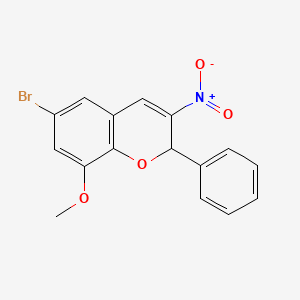
![1-Ethoxy-4-{2-[(prop-2-yn-1-yl)oxy]ethoxy}benzene](/img/structure/B13952455.png)
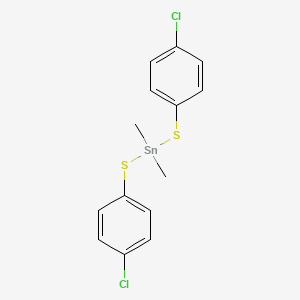

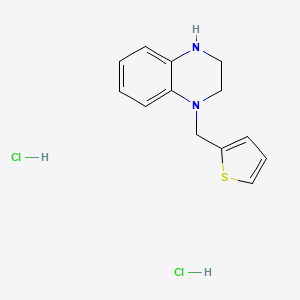
![5-Benzyl-2-(4-bromophenyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13952487.png)

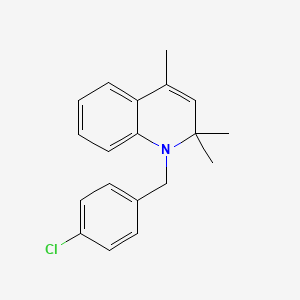

![Imidazo[4,5,1-JK][1,3,4]benzotriazepin-7(6H)-one](/img/structure/B13952513.png)
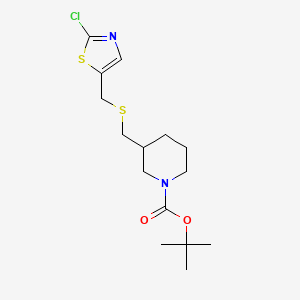
![2,6-Dichloro-pyrido[3,2-d]pyrimidin-4-ol](/img/structure/B13952529.png)
